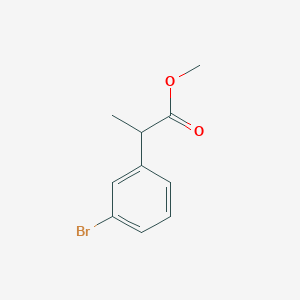

![molecular formula C11H12N2OS B2966439 1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide CAS No. 1803609-67-7](/img/structure/B2966439.png)

1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

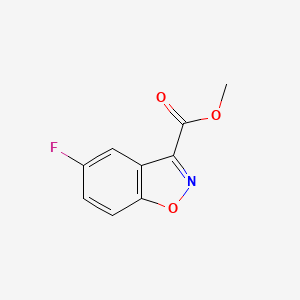

“1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide” is a chemical compound with the molecular formula C11H12N2OS . It has a molecular weight of 220.29 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide” consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Enhancement in Solar Cells

Gong et al. (2012) studied the application of Dimethylformamide (DMF) in enhancing the efficiency of polymer solar cells. DMF treatment significantly improved the photocurrent and power conversion efficiency of poly(3-hexylthiophene) and [6,6]-phenyl C61-butyric acid methyl ester polymer solar cells by 70% (Gong et al., 2012).

Crystal Structure Analysis

Cai et al. (2009) described the crystal structure of a compound synthesized using DMF, highlighting its importance in crystallography and structural chemistry (Cai et al., 2009).

Cyanation of Heteroarenes

Ding and Jiao (2011) utilized DMF for the direct cyanation of indoles and benzofurans, demonstrating its use in organic synthesis (Ding & Jiao, 2011).

Polymer Synthesis

Rossi et al. (2008) reported the synthesis of acrylic copolymers using DMF, indicating its role in polymer chemistry (Rossi et al., 2008).

Chromatography Applications

Vandenheuvel and Gruber (1975) explored the formation of N-dimethylaminomethylene derivatives from DMF for gas-liquid chromatography, highlighting its analytical applications (Vandenheuvel & Gruber, 1975).

Simulation of Natural Sulphurization

Graaf, Damsté, and Leeuw (1992) used DMF in simulating natural sulfurization processes, which is significant for geological and environmental studies (Graaf et al., 1992).

Insecticide Chemistry

Sparks et al. (2013) discussed the chemistry and efficacy of sulfoxaflor, an insecticide, which involves compounds synthesized using DMF, emphasizing its importance in agricultural chemistry (Sparks et al., 2013).

Chemical Synthesis

Ps, Ka, and Rk (2000) demonstrated the use of DMF in the copper-mediated synthesis of aryl sulfides, underlining its utility in chemical synthesis (Ps, Ka, & Rk, 2000).

Zukünftige Richtungen

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Eigenschaften

IUPAC Name |

S-(2-cyano-6-methylphenyl) N,N-dimethylcarbamothioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-5-4-6-9(7-12)10(8)15-11(14)13(2)3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDERNKXTWIAHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)SC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2966357.png)

![N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2966359.png)

![1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone](/img/structure/B2966370.png)

![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966373.png)

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2966375.png)

![(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2966378.png)